3-chloro-5-(furan-2-yl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide -

3-chloro-5-(furan-2-yl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Catalog Number: EVT-4739868
CAS Number:
Molecular Formula: C15H12ClF3N4O3
Molecular Weight: 388.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915 is a potent, selective, and brain-penetrating phosphodiesterase 2A (PDE2A) inhibitor. It is a clinical candidate for the treatment of cognitive disorders, exhibiting robust elevation of 3',5'-cyclic guanosine monophosphate (cGMP) levels in the brain and improving cognitive performance in animal models. []
  • Relevance: TAK-915, while belonging to a different structural class (pyrido[2,3-b]pyrazine) than 3-chloro-5-(2-furyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (pyrazolo[1,5-a]pyrimidine), shares the key structural feature of a carboxamide linked to an aromatic ring system substituted with halogens and a trifluoromethoxy group. This suggests that these features might be important for PDE2A inhibitory activity, making TAK-915 a relevant structural comparison point for understanding the structure-activity relationship of PDE2A inhibitors. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Compound 20)

  • Compound Description: Compound 20 is a potent and selective PDE2A inhibitor that demonstrated robust increases in brain cGMP levels following oral administration in rats. It also showed efficacy in reversing MK-801-induced episodic memory deficits in a passive avoidance task, further supporting the potential therapeutic utility of PDE2A inhibitors for cognitive enhancement. []
  • Relevance: Compound 20 shares the core pyrazolo[1,5-a]pyrimidine scaffold with 3-chloro-5-(2-furyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. Both compounds feature a carboxamide substituent on the pyrazolo[1,5-a]pyrimidine ring, further emphasizing the potential importance of this group for PDE2A inhibition. Comparing these structures can provide insights into the influence of different substituents on potency, selectivity, and other pharmacological properties. []

5-amino-8-(4-fluorobenzyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (8FB-PTP)

  • Compound Description: 8FB-PTP is a potent and selective A2A adenosine receptor antagonist. [, ] It exhibits high affinity for A2 receptors in bovine brain, with a Ki value of 0.074 nM. [] 8FB-PTP effectively antagonizes the vasorelaxation of bovine coronary arteries and the inhibition of rabbit platelet aggregation induced by the A2 receptor agonist NECA. []
  • Relevance: 8FB-PTP shares the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold with 3-chloro-5-(2-furyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. The structural similarities suggest that these compounds might exhibit overlapping pharmacological profiles or that modifications of this core structure could lead to compounds with varying activities on adenosine receptors. [, ]
  • Compound Description: This compound is mentioned as an example of a non-xanthine A2 adenosine receptor antagonist. []
  • Relevance: Similar to 8FB-PTP, this compound also shares the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold with 3-chloro-5-(2-furyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, highlighting the versatility of this core structure in targeting adenosine receptors. []
  • Compound Description: CGS 15943 is classified as a non-xanthine A2 adenosine receptor antagonist. [, ] It displays affinity for A2 receptors in the low nanomolar range but shows little selectivity compared to 8FB-PTP. [] While CGS 15943 demonstrates weak antagonistic activity against NECA-induced platelet aggregation, it fails to antagonize NECA-induced vasodilation. []
  • Relevance: While structurally distinct, CGS 15943 is grouped with 3-chloro-5-(2-furyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide and 8FB-PTP as a non-xanthine A2 adenosine receptor antagonist. Analyzing the structural differences between these compounds could be valuable in understanding the structure-activity relationship for this class of antagonists. [, ]

7-(2-phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

  • Compound Description: SCH 58261 is a highly selective A2A adenosine receptor antagonist [, , , , ]. It has proven to be a valuable pharmacological tool for investigating A2A-mediated cardiovascular actions of adenosine. Studies highlight its ability to inhibit A2A receptor agonist-induced hypotension and tachycardia, indicating its potential in regulating cardiovascular sympathetic outflow. [, , , , ]
  • Relevance: SCH 58261 shares the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold with 3-chloro-5-(2-furyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide and 8FB-PTP. The structural similarities between these compounds suggest a possible shared mechanism of action or a common binding site on the A2A adenosine receptor. [, , , , ]

[3H]-5-amino-7-(2-phenylethyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c] pyrimidine ([3H]-SCH 58261)

  • Compound Description: [3H]-SCH 58261 is a radiolabeled version of the potent and selective A2A adenosine receptor antagonist SCH 58261. It is used as a radioligand in binding studies to characterize and quantify A2A adenosine receptors in tissues like the rat striatum. [, ] Its high affinity, selectivity, and low non-specific binding make it a valuable tool for studying A2A adenosine receptors. [, ]
  • Relevance: [3H]-SCH 58261 is directly derived from SCH 58261 and maintains the same pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold as 3-chloro-5-(2-furyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. [, ] This reinforces the idea that modifications to the core scaffold can be made to modulate pharmacological properties without losing the essential features required for activity. [, ]

[3H]5N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine ([3H]MRE 3008-F20)

  • Compound Description: [3H]MRE 3008-F20 is a selective antagonist radioligand used for the pharmacological and biochemical characterization of human A3 adenosine receptors. It exhibits high affinity and selectivity for the human A3 receptor, making it a valuable tool for studying the structure, function, and regulation of this receptor subtype. []
  • Relevance: [3H]MRE 3008-F20, with its pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine structure, shares a close structural resemblance to 3-chloro-5-(2-furyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. Both compounds contain the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold and furyl substituents, suggesting potential similarities in their binding modes or interactions with adenosine receptors. []

Properties

Product Name

3-chloro-5-(furan-2-yl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

IUPAC Name

3-chloro-5-(furan-2-yl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Molecular Formula

C15H12ClF3N4O3

Molecular Weight

388.73 g/mol

InChI

InChI=1S/C15H12ClF3N4O3/c1-25-6-4-20-14(24)12-11(16)13-21-8(9-3-2-5-26-9)7-10(15(17,18)19)23(13)22-12/h2-3,5,7H,4,6H2,1H3,(H,20,24)

InChI Key

UVSWCGBFHNEBJM-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=NN2C(=CC(=NC2=C1Cl)C3=CC=CO3)C(F)(F)F

Canonical SMILES

COCCNC(=O)C1=NN2C(=CC(=NC2=C1Cl)C3=CC=CO3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.